molecular formula C14H18N2O3 B11854162 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone CAS No. 613660-31-4

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone

Cat. No.: B11854162
CAS No.: 613660-31-4
M. Wt: 262.30 g/mol
InChI Key: AJBXXRQETBVODO-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes both oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone typically involves the reaction of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various scientific and industrial applications.

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that enhances its interaction with biological targets. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3} with a molecular weight of approximately 288.35 g/mol. The presence of the 6-methylpyridine moiety contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Notably, it has been studied for its affinity towards sigma receptors, which are implicated in various neurological processes.

Pharmacological Studies

  • Sigma Receptor Ligands : Research indicates that derivatives of the compound exhibit high affinity for sigma-1 receptors, with some derivatives showing Ki values as low as 5.4 nM . This suggests potential applications in treating neurological disorders by modulating sigma receptor activity.
  • Antitumor Activity : Preliminary studies have shown that compounds related to 1,4-dioxa-8-azaspiro[4.5]decan can inhibit tumor cell proliferation in vitro, indicating potential as anticancer agents .
  • Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotective effects by modulating neurotransmitter systems, particularly through sigma receptor interaction .

Case Studies

  • Study on Sigma Receptor Affinity : A study evaluated a series of novel piperidine compounds based on the spirocyclic scaffold, demonstrating significant selectivity for sigma receptors over other targets, which could lead to development as therapeutic agents for neurodegenerative diseases .
  • In Vivo Studies : In vivo biodistribution studies using radiolabeled derivatives have shown that these compounds can effectively cross the blood-brain barrier, enhancing their potential for central nervous system applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidone and ethylene glycol under acidic conditions to form the spirocyclic intermediate. Subsequent reactions with pyridine derivatives lead to the final product.

Data Tables

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight288.35 g/mol
CAS Number[insert CAS number]
Sigma Receptor Ki5.4 nM (for specific derivative)

Properties

CAS No.

613660-31-4

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C14H18N2O3/c1-11-2-3-12(10-15-11)13(17)16-6-4-14(5-7-16)18-8-9-19-14/h2-3,10H,4-9H2,1H3

InChI Key

AJBXXRQETBVODO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3(CC2)OCCO3

Origin of Product

United States

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